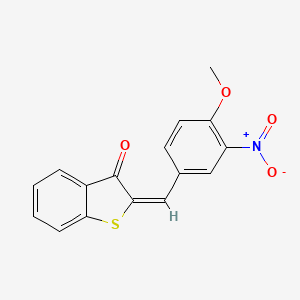![molecular formula C18H23N5O B5539442 2-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}isoindoline](/img/structure/B5539442.png)
2-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}isoindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to "2-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}isoindoline" involves complex organic reactions, including the formation of isoindolinone derivatives through palladium-catalyzed cycloaminocarbonylation and the use of azides and alkenes to form triazole rings via click chemistry. Techniques such as intramolecular cyclization, promoted by tetrabutylammonium persulfate and TEMPO, have been utilized for constructing polysubstituted isoindolinones, showcasing the versatility and complexity of synthesizing such molecules (Marosvölgyi-Haskó et al., 2011).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques like X-ray crystallography, which provides insight into the conformations and intermolecular interactions, such as hydrogen bonding patterns. For instance, the structure of isoindolinone derivatives reveals a combination of intra- and inter-molecular hydrogen bonds that stabilize the molecular conformation (Fatma et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structure-Activity Relationships
Acetylcholinesterase Inhibitors : Studies have developed compounds with potential inhibitory effects on acetylcholinesterase (AChE), a key enzyme in the cholinergic system, which could have implications for treating diseases like Alzheimer's. For instance, certain compounds, by incorporating the isoindolinone moiety, have shown potent AChE inhibitory activity. These findings emphasize the potential of such structures in the design of new therapeutic agents (Sugimoto et al., 1995).
Antipsychotic Profile Enhancements : Modifications in the structure of phthalimide and isoindolinone derivatives have been explored for their antipsychotic potential. The research indicates that specific structural changes can significantly affect the biological activity of these compounds, suggesting a pathway for the development of new antipsychotic drugs (Norman et al., 1996).
Chemical Synthesis and Molecular Design
Radical Cyclization for Isoindolinones : An innovative method for synthesizing polysubstituted isoindolinones utilizes aromatic radical cyclization. This approach facilitates the creation of a diverse library of isoindolinones, highlighting the versatility of such structures in chemical synthesis (Borja-Miranda et al., 2020).
Asymmetric Carbon-Carbon Bond Forming : Research into the asymmetric formation of carbon-carbon bonds at the 2-position of a piperidine skeleton showcases the intricate chemical maneuvers possible with such structures. This work is significant for the construction of chiral molecules, which are crucial in pharmaceutical development (Kanda et al., 2002).
Antimicrobial and Antineoplastic Activities
Antimicrobial and Anti-Mycobacterial Properties : Certain isoindolinone derivatives have been assessed for their antimicrobial activities, with some showing promising results against Mycobacterium tuberculosis. This suggests potential applications in treating bacterial infections, including tuberculosis (Rani et al., 2019).
Anti-Cancer Activity : The exploration of 1, 2, 4 - triazole derivatives, structurally related to the compound of interest, for their anti-cancer properties against specific cancer cell lines. These studies provide a foundation for further investigation into the therapeutic potential of such compounds in oncology (Arul & Smith, 2016).
Safety and Hazards
Zukünftige Richtungen
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research could focus on developing new synthesis methods, exploring the biological activity of these compounds, and designing new drugs based on these structures.
Eigenschaften
IUPAC Name |
1,3-dihydroisoindol-2-yl-[1-(2-piperidin-2-ylethyl)triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c24-18(22-11-14-5-1-2-6-15(14)12-22)17-13-23(21-20-17)10-8-16-7-3-4-9-19-16/h1-2,5-6,13,16,19H,3-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQWYNSYFDHCGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCN2C=C(N=N2)C(=O)N3CC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(4-nitrophenoxy)acetyl]amino}benzamide](/img/structure/B5539365.png)

![N-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5539376.png)
![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5539382.png)
![methyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate](/img/structure/B5539385.png)
![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide](/img/structure/B5539396.png)

![3-ethyl-N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5539419.png)
![2-{[3'-(pyrrolidin-1-ylcarbonyl)biphenyl-2-yl]oxy}propanamide](/img/structure/B5539428.png)
![3-{2-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4,7-trimethyl-1H-indole](/img/structure/B5539449.png)
![2-[(2-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5539454.png)
![5-fluoro-2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-piperidinyl}-1H-benzimidazole](/img/structure/B5539467.png)
![2-{1-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5539477.png)
